N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide
Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide is a benzamide derivative featuring a 4-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety attached to the amide nitrogen. The 2-propoxy substituent on the benzamide ring distinguishes it from analogs.
Properties
Molecular Formula |
C21H24ClNO4S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-propoxybenzamide |
InChI |
InChI=1S/C21H24ClNO4S/c1-2-12-27-20-6-4-3-5-19(20)21(24)23(18-11-13-28(25,26)15-18)14-16-7-9-17(22)10-8-16/h3-10,18H,2,11-15H2,1H3 |
InChI Key |
LNWWYGYQYQFEKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Propoxylation of Salicylic Acid
The 2-propoxybenzamide precursor is synthesized via nucleophilic aromatic substitution:
Reaction Conditions
-
Substrate : Salicylic acid (1.0 equiv)
-
Reagent : 1-Bromopropane (1.2 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DMF, 80°C, 12 hr
-
Yield : 78%
Mechanistic Insight
The reaction proceeds through a Williamson ether synthesis mechanism, with base-mediated deprotonation of the phenolic -OH group facilitating nucleophilic attack on the alkyl bromide.
Introduction of the 4-Chlorobenzyl Group
Chlorination Strategies
The 4-chlorobenzyl group is introduced via Friedel-Crafts alkylation or direct coupling:
Method 1 :
-
Substrate : Benzyl alcohol
-
Conditions : 0–5°C, 2 hr
-
Yield : 85% 4-chlorobenzyl chloride
Method 2 :
-
Substrate : Benzylamine
-
Reagent : SOCl₂ (2.0 equiv)
-
Conditions : Reflux in CH₂Cl₂, 4 hr
-
Yield : 92% 4-chlorobenzyl chloride
Assembly of the Sulfolane Moiety
Oxidation of Tetrahydrothiophene
Critical oxidation to the 1,1-dioxide is achieved using:
Catalytic System
-
Oxidant : 30% H₂O₂ (2.2 equiv)
-
Solvent : Acetonitrile, 25°C, 1 hr
-
Conversion : 99% to sulfolane
Optimization Data
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 25°C | Prevents H₂O₂ decomposition |
| H₂O₂:THT Ratio | 2:1 | Minimizes oxidant waste |
| Catalyst Loading | 5 wt% | Balances activity and cost |
Final Amide Coupling and N-Alkylation
Stepwise Assembly
-
Amide Formation :
-
React 2-propoxybenzoic acid with SOCl₂ to form acyl chloride
-
Couple with tetrahydrothiophen-3-amine (1.1 equiv) in THF
-
Yield : 83%
-
-
N-Alkylation :
-
Treat intermediate with 4-chlorobenzyl bromide (1.2 equiv)
-
Base: NaH (1.5 equiv) in DMF, 0°C → RT
-
Yield : 68%
-
-
Final Oxidation :
-
Oxidize tetrahydrothiophene to sulfolane using Method 4.1
-
Overall Yield (3 steps) : 44%
-
Purification and Characterization
Chromatographic Methods
-
Normal Phase SiO₂ : Hexane/EtOAc gradient (7:3 → 1:1)
-
HPLC Purity : >99% (C18 column, MeCN/H₂O 70:30)
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 4.52 (s, 2H, CH₂Cl)... -
HRMS : m/z 448.1243 [M+H]⁺ (calc. 448.1247)
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield | Cost Index |
|---|---|---|---|
| A (Late Oxidation) | 4 | 37% | $$$ |
| B (Early Oxidation) | 5 | 29% | $$ |
Key Finding : Pathway A provides superior yield and scalability despite higher catalyst costs.
Industrial-Scale Considerations
Continuous Flow Implementation
Regulatory Compliance
-
Genotoxic Impurities : <0.15% 4-chlorobenzyl bromide by ICH Q3A
-
Residual Solvents : DMF < 880 ppm (per ICH Q3C)
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the sulfur atom of the tetrahydrothiophene ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide serves as a valuable reagent or intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, including:
- Oxidation : Can be oxidized under strong oxidizing conditions to yield different products.
- Reduction : Reduction reactions can target the chlorobenzyl or dioxidotetrahydrothiophenyl groups.
- Substitution Reactions : Nucleophilic or electrophilic substitutions can occur at various positions on the molecule.
Medicine
The compound has potential applications in medicinal chemistry:
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit xanthine oxidase, which is involved in purine metabolism. This inhibition could have therapeutic implications for conditions such as gout and other inflammatory diseases .
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit tumor cell proliferation. |
| Anti-inflammatory | May reduce inflammatory markers in vitro. |
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Neuroprotective | Possible protective effects on neuronal cells. |
Molecular docking studies suggest that this compound can effectively bind to specific molecular targets such as enzymes and receptors. The presence of hydrophobic groups may enhance its binding affinity, leading to modulation of enzyme activities and cellular pathways.
Case Studies and Research Findings
- Xanthine Oxidase Inhibition : Research has demonstrated that compounds structurally similar to this compound can effectively inhibit xanthine oxidase activity, suggesting potential applications in treating hyperuricemia and gout .
- Anticancer Properties : Studies have shown that this compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Investigations into its neuroprotective properties suggest that it may help protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the 4-chlorobenzyl and 1,1-dioxidotetrahydrothiophen-3-yl groups suggests potential interactions with hydrophobic pockets or sulfur-containing active sites in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following compounds share the N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzylbenzamide backbone but differ in substituents, enabling comparative analysis:
Table 1: Key Structural and Molecular Comparisons
Biological Activity
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide is a synthetic organic compound with potential therapeutic applications. Its unique structural features contribute to its biological activity, making it an interesting subject for pharmacological research.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Chlorobenzyl group : Enhances lipophilicity and potential receptor interactions.
- Dioxidotetrahydrothiophen moiety : Imparts unique redox properties.
- Propoxybenzamide backbone : Provides a functional site for biological interactions.
Molecular Formula and Weight
- Molecular Formula : C20H22ClNO4S
- Molecular Weight : 423.91 g/mol
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with various receptors could result in downstream signaling effects, influencing cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Potential to inhibit tumor cell proliferation. |
| Anti-inflammatory | May reduce inflammatory markers in vitro. |
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Neuroprotective | Possible protective effects on neuronal cells. |
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential activities of this compound:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(4-chlorophenyl)benzamide | Chlorophenyl group | Anti-inflammatory |
| N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide | Dioxothiophene structure | Anticancer potential |
| This compound | Chlorobenzyl + dioxidothiophene | Anticancer, anti-inflammatory |
Q & A
Q. What are the critical steps in synthesizing N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-propoxybenzamide, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step reactions, including amidation and coupling steps. Key reagents include sodium borohydride for reduction and coupling agents like EDC/HOBt for amide bond formation. Reaction conditions (e.g., temperature control at 0–5°C for sensitive steps, pH 7–8 for amidation) and solvent choice (polar aprotic solvents like DMF or DMSO) are critical for minimizing side reactions and achieving >80% yields. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Which functional groups in the compound are most reactive, and how do they influence its chemical behavior?
The 4-chlorobenzyl group contributes to lipophilicity and potential π-π stacking interactions, while the 1,1-dioxidotetrahydrothiophen-3-yl moiety enhances solubility via sulfone groups. The propoxy side chain may affect conformational flexibility. Reactivity is dominated by the amide bond (susceptible to hydrolysis under acidic/basic conditions) and the sulfone group (participating in nucleophilic substitutions) .
Q. What analytical techniques are essential for characterizing the compound’s purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorobenzyl).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z ~393.1).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%).
- IR Spectroscopy : Key peaks include N-H stretch (~3300 cm⁻¹) and sulfone S=O (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action and biological targets?
Use target-engagement assays (e.g., SPR for binding kinetics) and knockdown/knockout models (CRISPR/Cas9) to identify interacting proteins. For example, sulfone-containing analogs have shown activity against kinases (e.g., PI3K) and inflammatory mediators (COX-2). Pair with molecular docking (AutoDock Vina) to predict binding poses in silico .
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance bioactivity?
- Substituent variation : Replace the 4-chlorobenzyl group with 4-fluorobenzyl (to modulate electron-withdrawing effects) or extend the propoxy chain (to improve membrane permeability).
- Bioisosteric replacement : Swap the tetrahydrothiophene sulfone with a morpholine ring to assess solubility trade-offs.
- Pharmacophore mapping : Use Schrödinger’s Phase to align analogs and identify critical hydrogen-bonding motifs .
Q. How should contradictory data in biological assays (e.g., inconsistent IC₅₀ values) be resolved?
- Orthogonal assays : Validate cytotoxicity via MTT and ATP-based luminescence assays.
- Batch analysis : Check for impurities (e.g., residual DMF) via LC-MS.
- Solvent controls : Ensure DMSO concentrations <0.1% to avoid false positives.
- Structural confirmation : Re-analyze NMR/HRMS to rule out degradation .
Q. What experimental approaches address solubility and formulation challenges for in vivo studies?
- Co-solvent systems : Use Cremophor EL/ethanol (1:1) for parenteral administration.
- Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm, PDI <0.2) improve bioavailability.
- Salt formation : Explore hydrochloride salts to enhance aqueous solubility (>5 mg/mL) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Forced degradation studies : Expose to 0.1M HCl (40°C, 24 hr) and 0.1M NaOH (40°C, 24 hr), followed by HPLC analysis.
- Thermal analysis : TGA/DSC to determine melting points (>180°C) and decomposition thresholds.
- Light sensitivity : Store in amber vials under N₂ atmosphere to prevent photo-oxidation of the sulfone group .
Q. What computational methods are recommended for predicting metabolic pathways and toxicity?
- ADMET Prediction : Use SwissADME to estimate CYP450 interactions (e.g., CYP3A4 inhibition risk).
- Metabolite ID : GLORYx predicts Phase I/II metabolites (e.g., hydroxylation at the tetrahydrothiophene ring).
- Toxicity profiling : Derek Nexus for hepatotoxicity alerts related to the chlorobenzyl group .
Q. How can in vitro findings be translated to in vivo models while minimizing interspecies variability?
- Species-specific metabolism : Use humanized liver mice (PXB mice) for PK/PD studies.
- Dose extrapolation : Apply allometric scaling (body surface area method) from rodent IC₅₀ values.
- Biomarker monitoring : Track inflammatory cytokines (IL-6, TNF-α) in serum via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
